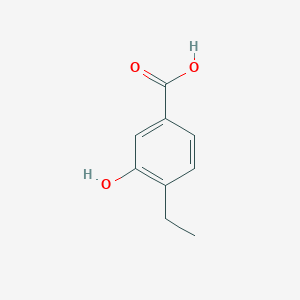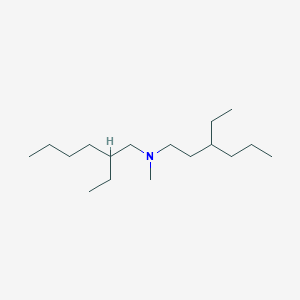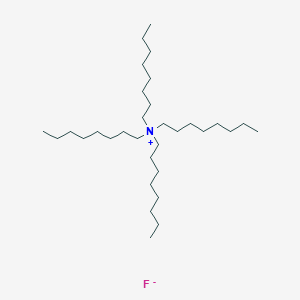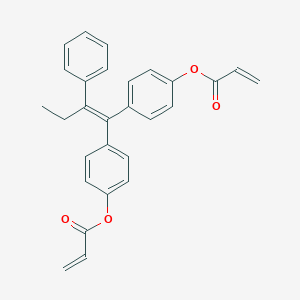
Semicarbazide sulfate
Overview
Description
Semicarbazide is a water-soluble white solid and a derivative of urea . It is known to have antiviral, anti-infective, and antineoplastic activity through binding to copper or iron in cells . It is also used in the preparation of pharmaceuticals including nitrofuran antibacterials and related compounds .
Synthesis Analysis
Semicarbazide can be prepared by treating urea with hydrazine . A further reaction can occur to give carbohydrazide . Semicarbazide is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction .Molecular Structure Analysis
Semicarbazide has the chemical formula OC(NH2)(N2H3) and is a derivative of urea or hydrazine . It contains nonbonding electrons in the form of heteroatoms (N, O) and π-electrons in the form of >C=O .Chemical Reactions Analysis
Semicarbazide is known to react with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .Physical And Chemical Properties Analysis
Semicarbazide is a water-soluble white solid . It has a molar mass of 75.08 g/mol and a melting point of 96 °C .Scientific Research Applications
Environmental Application : Semicarbazide hydrochloride, closely related to semicarbazide sulfate, is used as an efficient, non-toxic, and readily available absorbing reagent for atmospheric sulfur dioxide fixation. This application is particularly relevant in environmental samples (M. Sunita & V. Gupta, 1988).
Biological Impact : Semicarbazide intoxication has been found to increase free radical generation and nitrite production, while reducing aldehyde levels. This alteration potentially contributes to connective tissue pathology, indicating its impact on biological systems (Dmytrenko et al., 2010).
Effect on Lung Collagen Maturation : Semicarbazide impairs lung collagen maturation, affecting the lung's tensile strength without changing its elasticity within physiological volume limits. This illustrates its potential for studying lung function and structure (N. Stanley et al., 1975).
Food Safety and Contamination : Semicarbazide is detectable in cooked crayfish samples, indicating it as a novel source of the prohibited antibiotic. This is important in food safety, especially in crayfish that have never been medicated with nitrofurazone (L. Saari & K. Peltonen, 2004).
Chemical Engineering : Semicarbazides and their derivatives effectively inhibit the corrosion of various metals and alloys. They work by adsorbing on metal surfaces and building corrosion protective films, making them valuable in material science and engineering applications (C. Verma et al., 2022).
Risk Assessment in Packaged Foods : Semicarbazide, as a degradation product of azodicarbonamide, poses potential health risks in packaged foods. This is due to its use as a blowing agent for plastics in contact with food, highlighting its relevance in food science and health risk assessment (Sun Li, 2009).
Carcinogenic Properties : It has been observed that semicarbazide induces sequence-specific DNA damage through the generation of reactive oxygen species and derived organic radicals. This finding is significant for understanding its carcinogenicity and its potential toxicological effects (K. Hirakawa et al., 2003).
Safety and Hazards
properties
IUPAC Name |
aminourea;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.H2O4S/c2-1(5)4-3;1-5(2,3)4/h3H2,(H3,2,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJANHZQTRVGIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602072 | |
| Record name | Sulfuric acid--hydrazinecarboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Semicarbazide sulfate | |
CAS RN |
101366-35-2 | |
| Record name | Sulfuric acid--hydrazinecarboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)







![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)

![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)